Eudistalbin A

Description

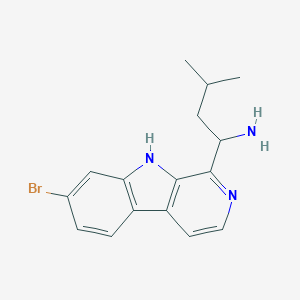

Structure

2D Structure

3D Structure

Properties

CAS No. |

142755-07-5 |

|---|---|

Molecular Formula |

C16H18BrN3 |

Molecular Weight |

332.24 g/mol |

IUPAC Name |

1-(7-bromo-9H-pyrido[3,4-b]indol-1-yl)-3-methylbutan-1-amine |

InChI |

InChI=1S/C16H18BrN3/c1-9(2)7-13(18)16-15-12(5-6-19-16)11-4-3-10(17)8-14(11)20-15/h3-6,8-9,13,20H,7,18H2,1-2H3 |

InChI Key |

PWUUECLZOMPMHQ-UHFFFAOYSA-N |

SMILES |

CC(C)CC(C1=NC=CC2=C1NC3=C2C=CC(=C3)Br)N |

Canonical SMILES |

CC(C)CC(C1=NC=CC2=C1NC3=C2C=CC(=C3)Br)N |

Synonyms |

eudistalbin A |

Origin of Product |

United States |

Isolation and Structural Characterization of Eudistalbin a

Isolation Procedures from Biological Sources

Eudistalbin A is a natural product obtained from a marine tunicate. nih.govacs.org The isolation process begins with the collection of the organism, followed by extraction and purification to yield the pure compound. nih.govacs.orgmdpi.com

This compound is isolated from the marine tunicate Eudistoma album. nih.govacs.org The initial step involves the collection of this organism from its marine habitat. Following collection, a chemical investigation of the cytotoxic ethanol (B145695) (EtOH) extract of the tunicate is performed. nih.govresearchgate.net This extraction process is designed to draw out the secondary metabolites, including this compound, from the biological matrix of the tunicate.

Following the initial extraction, chromatographic techniques are essential for the purification of this compound from the crude extract. acs.org While the specific details of the chromatographic separation for this compound are part of a broader purification process for multiple compounds from the extract, the general procedure involves multiple steps. acs.org Column chromatography is a common method used for the initial separation of fractions from the crude extract. cup.edu.cnpan.olsztyn.pl This can be followed by further purification steps such as preparative thin-layer chromatography (TLC) to isolate the pure compound. acs.org The selection of solvents and stationary phases is critical for achieving effective separation. For instance, a common approach involves using a sequence of solvents with varying polarities to elute different compounds from a silica (B1680970) gel column. acs.orgcup.edu.cn

Spectroscopic Elucidation of this compound Structure

The structural elucidation of natural products like this compound relies heavily on advanced spectroscopic techniques. institut-kuhlmann.deanu.edu.au These methods include:

UV-Vis Spectroscopy: This technique provides information about the electronic transitions within the molecule, which is particularly useful for identifying chromophores, such as the β-carboline core in this compound. acs.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. institut-kuhlmann.despectroscopyonline.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the molecular formula of a compound by providing a very accurate measurement of its molecular weight. institut-kuhlmann.de

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques, such as ¹H NMR and ¹³C NMR, are arguably the most powerful tools for structure elucidation. institut-kuhlmann.deanu.edu.au They provide detailed information about the chemical environment of individual hydrogen and carbon atoms and their connectivity within the molecule.

The structure of this compound was characterized by its spectral data. nih.govacs.org The UV spectrum showed absorption maxima at λmax 240 and 295 nm, indicative of the β-carboline moiety. acs.org

| Spectroscopic Data for this compound | |

| Technique | Observed Data |

| UV (in EtOH) | λmax 240 nm (ε 45,368), 295 nm (ε 23,157) acs.org |

| ¹H NMR (in CDCl₃) | δ 8.53 (1H, d, J=5.0 Hz, H-3), 8.10 (1H, d, J=5.0 Hz, H-4), 7.55 (1H, d, J=8.4 Hz, H-5), 7.25 (1H, d, J=8.4 Hz, H-6) acs.org |

| EIMS | m/z (% rel.) 328/330 (M⁺, 100/98), 249 (M⁺ - Br, 25) acs.org |

Classification of this compound within the β-Carboline Alkaloid Family

Based on its chemical structure, this compound is classified as a β-carboline alkaloid. nih.govacs.org The β-carboline framework, also known as 9H-pyrido[3,4-b]indole, is a tricyclic aromatic structure that forms the core of a large and diverse family of natural and synthetic compounds. wikipedia.org These alkaloids are widely distributed in nature and are known for their varied biological activities. wikidoc.org The presence of bromine in its structure makes this compound a brominated β-carboline. nih.govacs.org

Biosynthetic Investigations of Eudistalbin a

Proposed Biosynthetic Origins and Precursors of Eudistalbin A (e.g., Leucine-derived)

The biosynthesis of β-carboline alkaloids in marine ascidians is generally understood to involve the combination of tryptophan with another amino acid. nih.gov The specific amino acid precursor largely determines the nature of the substituent at the C1 position of the β-carboline core. nih.gov

For this compound, it is proposed that its biosynthetic pathway begins with the coupling of two primary precursors: tryptophan and leucine (B10760876). nih.govresearchgate.netsemanticscholar.orgmdpi.com Tryptophan provides the foundational indole (B1671886) and a two-carbon unit, while the side chain of leucine is thought to form the remainder of the carbon skeleton attached at the C1 position. This hypothesis is based on the structural analysis of this compound and its relatives, Eudistalbin B, and by comparing their structures to other β-carboline alkaloids where the precursors have been more definitively identified. nih.govmdpi.com

The biosynthesis of the precursor leucine itself in microorganisms and plants occurs via a well-established pathway starting from pyruvate. wikipedia.orglibretexts.org The pathway involves a series of enzymatic steps to construct the characteristic isobutyl side chain of leucine. wikipedia.orgwikipedia.org

Table 1: Proposed Precursors for this compound

| Precursor | Biosynthetic Contribution |

|---|---|

| Tryptophan | Forms the core β-carboline scaffold |

| Leucine | Forms the C1 substituent |

Enzymatic Mechanisms in Indole Alkaloid Biosynthesis

The construction of complex indole alkaloids like this compound from simple amino acid precursors requires a suite of specialized enzymes capable of catalyzing challenging chemical transformations with high specificity. nih.gov While the specific enzymatic machinery for this compound has not been fully elucidated, the general mechanisms involved in the biosynthesis of related indole alkaloids provide a well-understood framework.

A cornerstone reaction in the biosynthesis of virtually all β-carboline alkaloids is the Pictet-Spengler condensation. nih.gov This reaction involves the cyclization of an arylethylamine (in this case, tryptamine (B22526), derived from the decarboxylation of tryptophan) with an aldehyde or ketone. nih.gov The aldehyde or ketone partner is derived from the second amino acid precursor, which for this compound is proposed to be leucine.

Following the formation of the core ring system, a variety of enzymatic modifications contribute to the final structural diversity of indole alkaloids. Key enzyme families involved include:

Oxidoreductases: These enzymes, particularly cytochrome P450 monooxygenases, play a critical role in catalyzing oxidative transformations that can form parent ring systems, introduce hydroxyl groups, or facilitate rearrangements. nih.govbiorxiv.org They are often responsible for the key steps that define the specific class of alkaloid produced. nih.gov

Epimerases: In some alkaloid biosynthetic pathways, enzymes catalyze the epimerization of stereocenters through sequential oxidation and reduction steps. biorxiv.orgfrontiersin.org This allows for the conversion between diastereomers, significantly expanding the range of possible molecular structures from a common precursor. biorxiv.org

Radical SAM Enzymes: This superfamily of enzymes uses S-adenosylmethionine (SAM) to catalyze a wide array of complex and chemically difficult reactions, including methylation, complex rearrangements, and the formation of thioether bonds. frontiersin.org In the biosynthesis of the indole alkaloid nosiheptide, a radical SAM enzyme converts L-tryptophan into 3-methyl-2-indolic acid. frontiersin.org

Genetic and Genomic Approaches to Biosynthetic Pathway Elucidation

Modern advances in genomics have revolutionized the study of natural product biosynthesis. nih.govwikipedia.org Elucidating the biosynthetic pathway of a compound like this compound traditionally required complex feeding studies with labeled precursors, but can now be accelerated through genetic and genomic techniques. nih.gov This approach focuses on identifying the biosynthetic gene cluster (BGC)—a contiguous set of genes in an organism's genome that encodes the enzymes responsible for producing a specific secondary metabolite. nih.govnih.gov

The process generally involves several key steps:

Genome Sequencing: The first step is to sequence the genome of the producing organism or, in the case of symbiotic production, the associated microorganism. nih.govgenome.gov High-throughput sequencing technologies generate vast amounts of DNA sequence data. genome.gov

Bioinformatic Analysis: Specialized bioinformatic tools and algorithms are used to scan the genomic data for putative BGCs. nih.gov These programs identify characteristic genes, such as those encoding nonribosomal peptide synthetases (NRPSs), polyketide synthases (PKSs), or tailoring enzymes like oxidoreductases and methyltransferases, which are hallmarks of secondary metabolite pathways. nih.gov

Gene Function Annotation: Once a BGC is identified, the functions of the individual genes are predicted based on homology to genes in public databases with known functions. nih.gov

Pathway Elucidation: By analyzing the predicted functions of the enzymes encoded within the BGC, researchers can formulate a hypothetical biosynthetic pathway for the natural product.

However, a significant challenge in this field is that many BGCs are "silent" or not expressed under standard laboratory conditions, making it difficult to connect a gene cluster to its corresponding product. nih.gov Furthermore, for many marine natural products, the true producing organism is a symbiont, not the host animal from which the compound was isolated, complicating the identification of the correct genome to sequence.

Comparative Biosynthesis with Related Marine Indole Alkaloids

The proposed leucine-derived origin of this compound is part of a broader pattern observed in the biosynthesis of β-carboline alkaloids from marine ascidians. The structural diversity within this family of compounds stems directly from the use of different amino acid precursors in the Pictet-Spengler reaction with tryptophan. nih.gov

A comparative look at related compounds isolated from the same genus, Eudistoma, highlights this biosynthetic modularity:

Eudistomins G, I, P, A, and M are proposed to derive from the condensation of tryptophan with a proline-derived precursor. nih.gov

Eudistomins C, E, F, K, and L , which feature a unique oxathiazepine ring, are thought to originate from the condensation of tryptophan with cysteine. nih.gov

Eudistomins R and T are believed to be formed from tryptophan and phenylalanine (or its corresponding keto acid, phenylpyruvic acid). nih.gov

Eudistomidin C likely involves S-methyl-D-cysteine as a precursor along with tryptophan. nih.gov

This demonstrates a clear biosynthetic logic where a common scaffold derived from tryptophan is decorated with different functionalities based on the recruitment of various proteinogenic and non-proteinogenic amino acids. This compound fits neatly into this paradigm, representing the outcome of utilizing leucine as the variable building block.

Table 2: Comparative Biosynthesis of Selected Marine β-Carboline Alkaloids

| Compound Family | Common Precursor | Variable Precursor |

|---|---|---|

| This compound/B | Tryptophan | Leucine nih.govmdpi.com |

| Eudistomins (Group 1) | Tryptophan | Proline nih.gov |

| Eudistomins (Group 2) | Tryptophan | Cysteine nih.gov |

| Eudistomins (Group 3) | Tryptophan | Phenylalanine nih.gov |

| Eudistomidins | Tryptophan | S-methyl-D-cysteine nih.gov |

Synthetic Chemistry of Eudistalbin a and Its Analogues

Total Synthesis Strategies for Eudistalbin A

The first and, to date, only total synthesis of this compound was reported in 2010 by a team led by Tao Jiang and Pu Yong Zhang. shzu.edu.cnacs.orgresearchgate.netresearchgate.net This achievement provided definitive confirmation of its structure and established a chemical pathway for accessing this complex molecule. The synthesis of such natural products is essential not only for structural verification but also for providing material for biological studies and serving as a platform for creating analogues with potentially improved properties. organic-chemistry.org

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a problem-solving technique used to plan the synthesis of complex organic molecules. mlr.pressnih.gov The process involves mentally deconstructing the target molecule into simpler, commercially available precursors through a series of "disconnections," which represent the reverse of known chemical reactions. nih.govyoutube.com

For a modular molecule like this compound, a logical retrosynthetic strategy involves disconnecting the two major heterocyclic systems: the β-carboline unit and the indole (B1671886) diketopiperazine unit. A plausible retrosynthetic analysis, based on the structure of this compound and common synthetic strategies, is outlined below:

Key Disconnection: The primary disconnection is at the amide bond linking the β-carboline core to the diketopiperazine moiety. This disconnection simplifies the complex target into two more manageable building blocks: a functionalized β-carboline (a carboxylic acid or its activated form) and an indole-containing diketopiperazine.

β-Carboline Precursor: The β-carboline-1-carboxylic acid fragment can be further disconnected via the Pictet-Spengler reaction. This involves breaking the C-C and C-N bonds of the pyridine (B92270) ring, leading back to L-tryptophan methyl ester and a glyoxal (B1671930) derivative as the starting materials. Subsequent aromatization would be required to form the fully aromatic β-carboline ring.

Indole Diketopiperazine Precursor: The indole diketopiperazine fragment can be retrosynthetically disassembled by disconnecting the two amide bonds of the six-membered ring. This reveals two constituent amino acid precursors: L-tryptophan and L-proline.

This analysis breaks the complex target molecule down into simple, readily available amino acid building blocks, forming the basis for a practical synthetic route.

Development of this compound Analogues and Derivatives

The synthesis of analogues of a natural product is a cornerstone of medicinal chemistry. It allows researchers to investigate structure-activity relationships (SAR), potentially leading to compounds with enhanced potency, greater selectivity, or improved pharmacological properties. organic-chemistry.org While specific synthetic work on this compound analogues is not extensively documented, strategies for modifying related compounds provide a blueprint for potential derivatization.

Design Rationale for Structural Modifications

The primary goals for designing analogues of a bioactive natural product like this compound would be to systematically probe the contribution of each structural subunit to its biological activity. Key rationales include:

Simplification: Creating structurally simpler analogues can help identify the minimal pharmacophore required for activity and can lead to molecules that are easier and less expensive to synthesize.

Structure-Activity Relationship (SAR) Studies: By making targeted modifications—such as adding, removing, or changing functional groups at various positions—chemists can determine which parts of the molecule are essential for its biological function. For instance, modifying the substituents on the indole rings of either the β-carboline or the diketopiperazine portion could reveal their importance in target binding.

Improving Physicochemical Properties: Analogues can be designed to have better solubility, metabolic stability, or cell permeability, which are critical factors for a molecule's potential as a therapeutic agent.

Probing the Mechanism of Action: Introducing specific functionalities, such as fluorescent tags or photoaffinity labels, can create tool compounds to help identify the cellular target and mechanism of action of the parent natural product. researchgate.net

Synthesis of Halogenated and Non-Halogenated Eudistalbin Derivatives

Based on established synthetic methodologies for the core scaffolds of this compound, various derivatives could be synthesized.

Synthesis of Halogenated Derivatives: Halogen atoms are often incorporated into drug candidates to modify their electronic properties, lipophilicity, and metabolic stability. The β-carboline and indole rings are amenable to halogenation.

Electrophilic Halogenation: Direct bromination or chlorination of the indole nucleus of the tryptophan precursors or the β-carboline ring itself can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The position of halogenation can be directed by the existing substituents on the aromatic ring.

Transition-Metal-Catalyzed Cross-Coupling: For more controlled synthesis, palladium-catalyzed reactions could be employed to couple halogen atoms to specific positions of the heterocyclic frameworks. researchgate.net

Synthesis of Non-Halogenated Derivatives: A wide array of non-halogenated analogues could be generated by varying the building blocks used in the synthesis.

Diketopiperazine Modification: The indole diketopiperazine unit is derived from two amino acids. By substituting L-proline or L-tryptophan with other natural or unnatural amino acids during the synthesis, a library of analogues with diverse side chains could be produced.

β-Carboline Substitution: The β-carboline ring can be modified by using different tryptamine (B22526) derivatives or by altering the dicarbonyl component in the Pictet-Spengler reaction. This would allow for the introduction of various alkyl or aryl groups at different positions of the β-carboline core.

Alkylation/Acylation: The nitrogen atoms on the indole rings (at N-9 of the β-carboline and N-1 of the diketopiperazine indole) are potential sites for alkylation or acylation, enabling further structural diversification.

Novel Methodologies in β-Carboline and Indole Diketopiperazine Synthesis

The development of novel synthetic methods is often driven by the challenge of constructing complex natural products. The synthesis of this compound relies on the efficient construction of its two key heterocyclic cores.

β-Carboline Synthesis: The Pictet-Spengler reaction remains the most prominent method for synthesizing the β-carboline skeleton. It involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by cyclization. Modern advancements have focused on improving the efficiency and scope of this reaction.

One-Pot Procedures: Methods have been developed that allow for the Pictet-Spengler reaction and subsequent aromatization to the β-carboline to occur in a single pot, often using an oxidant like iodine or potassium permanganate. researchgate.net

Catalytic Variants: The use of various catalysts, including Brønsted acids, Lewis acids, and transition metals (e.g., palladium, gold), has expanded the substrate scope and improved reaction conditions, sometimes allowing the reaction to proceed under milder, more environmentally friendly protocols.

Indole Diketopiperazine Synthesis: Diketopiperazines (DKPs) are cyclic dipeptides, and their synthesis typically involves the cyclization of a linear dipeptide precursor.

Solid-Phase Synthesis: The linear dipeptide can be assembled on a solid support, which facilitates purification, followed by cleavage and cyclization in solution to form the DKP ring. researchgate.net

Enzymatic and Biomimetic Synthesis: Nature uses nonribosomal peptide synthetase (NRPS) enzymes to construct such molecules. Laboratory approaches are beginning to harness these biosynthetic pathways, using enzymes or biomimetic strategies to achieve highly stereoselective syntheses of complex DKPs under mild conditions.

Preclinical Pharmacological Research of Eudistalbin a

In Vitro Biological Activity Assessments

Initial pharmacological evaluations of Eudistalbin A have centered on its effects in various cell-based assays to determine its potential as a bioactive agent.

This compound has demonstrated notable cytotoxic activity in in vitro studies. nih.gov Specifically, when tested against KB human buccal carcinoma cells, this compound exhibited an effective dose (ED₅₀) of 3.2 μg/mL. nih.gov This level of potency indicates its potential as an anti-proliferative agent. For comparison, the related compound Eudistomin E, isolated from the same marine tunicate Eudistoma album, showed even more potent in vitro cytotoxicity against the same KB cell line, with an ED₅₀ value of less than 0.005 μg/mL. nih.gov

Table 1: Cytotoxic Activity of this compound and a Related Compound

| Compound | Cell Line | Activity Metric | Value (μg/mL) |

|---|---|---|---|

| This compound | KB human buccal carcinoma | ED₅₀ | 3.2 |

This table is interactive. You can sort and filter the data.

The broader family of eudistomins, which are β-carboline indole (B1671886) alkaloids isolated from marine sources like tunicates, exhibit a range of biological activities. nih.govnih.gov While the primary focus for this compound has been cytotoxicity, related compounds have shown other promising pharmacological properties.

Several compounds in the Eudistomin Y class, isolated from a Korean ascidian of the genus Eudistoma, have demonstrated moderate to significant antibacterial and antimicrobial activities. nih.gov Furthermore, many of these related natural products have also been reported to possess weak to moderate cytotoxic or anti-proliferative effects against various cancer cell lines, such as the MDA-231 breast carcinoma cell line. nih.govnih.gov These findings underscore the potential of the eudistomin chemical scaffold as a source for diverse bioactive compounds. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity, guiding the design of more potent and selective analogs. nih.gov

This compound belongs to the β-carboline class of indole alkaloids. nih.gov Key structural features of this class that are known to influence bioactivity include substitutions on the carboline nucleus and the nature of the group at the C-1 position. nih.gov Eudistomins are distinguished by features such as bromo-substitutions and, in the Eudistomin Y class, a benzoyl group attached at C-1. nih.gov

SAR studies on synthetic analogs of Eudistomins Y₁–Y₇ have provided valuable insights. nih.gov For instance, research revealed that the methylation of a hydroxyl group on the C-1 benzoyl moiety led to an increase in anti-proliferative activity against the MDA-231 breast cancer cell line compared to the natural, demethylated products. nih.govnih.gov This suggests that modifying the substituents on the peripheral phenyl ring can directly modulate cytotoxic potency. The presence and position of bromo-substituted groups are also characteristic features of these marine alkaloids and are considered important for their biological profile. nih.gov

Quantitative structure-activity relationship (QSAR) is a computational approach used to identify correlations between the physicochemical properties of molecules and their biological activities. mdpi.com Three-dimensional QSAR (3D-QSAR) analyses, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly useful for understanding the structural requirements for bioactivity. mdpi.com

While specific QSAR studies on this compound are not detailed in the available literature, 3D-QSAR studies on other classes of bioactive indole alkaloids and related heterocyclic compounds have yielded important general principles. These studies often reveal that steric and electrostatic fields are critical determinants of inhibitory activity. mdpi.com For example, QSAR models can generate contour maps that indicate regions where bulky groups or specific electrostatic charges (positive or negative) would enhance or diminish biological potency. mdpi.com This information provides a rational basis for designing novel compounds with potentially improved therapeutic effects. mdpi.com

Mechanistic Insights into Biological Actions (Preclinical Focus)

Understanding the mechanism of action is crucial for the development of any potential therapeutic agent. Preclinical research on β-carboline alkaloids, the structural class to which this compound belongs, has pointed towards several potential mechanisms through which they exert their cytotoxic effects.

The planar, aromatic ring system of the β-carboline core is a key feature that allows these molecules to interact with cellular macromolecules. A common mechanism of action for such planar molecules is DNA intercalation, where the compound inserts itself between the base pairs of the DNA double helix. This can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. Other indole alkaloids have been shown to exert their anticancer effects by inhibiting key enzymes involved in DNA topology, such as topoisomerases. Additionally, many kinase inhibitors, which are a major class of anticancer drugs, feature heterocyclic scaffolds similar to the indole nucleus, suggesting that this compound could potentially act by inhibiting specific protein kinases involved in cancer cell signaling pathways.

Cellular Target Identification Approaches in this compound Research

Currently, there is a notable absence of publicly available scientific literature detailing the specific cellular targets of this compound. The methodologies typically employed to identify the cellular targets of novel compounds have not yet been documented in peer-reviewed research for this particular molecule.

In the broader field of drug discovery, a variety of sophisticated techniques are utilized to pinpoint the molecular entities with which a compound interacts to elicit a biological response. These approaches can be broadly categorized and are presented in the table below for illustrative purposes.

Table 1: Common Methodologies for Cellular Target Identification

| Approach | Description | Examples |

|---|---|---|

| Affinity-Based Methods | These techniques rely on the physical interaction between the compound and its target protein. | Affinity Chromatography, Chemical Proteomics, Photo-affinity Labeling |

| Genetic and Genomic Methods | These approaches involve manipulating gene expression to infer target identity. | CRISPR/Cas9 Screening, shRNA Libraries, Yeast Three-Hybrid Systems |

| Computational Methods | In silico approaches use computer modeling and database mining to predict potential targets. | Molecular Docking, Pharmacophore Modeling, Target Prediction Algorithms |

It is important to emphasize that while these methods are standard in pharmacological research, their application to this compound has not been reported in the accessible scientific domain.

Investigation of Intracellular Signaling Pathway Modulation

Consistent with the lack of identified cellular targets, there is no specific information available in published research regarding the modulation of intracellular signaling pathways by this compound. The investigation of how a compound alters cellular communication networks is a critical step in understanding its mechanism of action.

The study of signaling pathway modulation typically follows the identification of a primary molecular target. Researchers would investigate downstream effects, such as changes in protein phosphorylation, gene expression, or second messenger concentrations. The table below outlines common signaling pathways that are often investigated in preclinical research.

Table 2: Key Intracellular Signaling Pathways in Drug Discovery

| Pathway | Key Functions | Associated Disease Areas |

|---|---|---|

| MAPK/ERK Pathway | Cell proliferation, differentiation, survival | Cancer, Inflammatory Diseases |

| PI3K/Akt/mTOR Pathway | Cell growth, metabolism, survival | Cancer, Diabetes, Neurological Disorders |

| NF-κB Pathway | Inflammation, immune response, cell survival | Inflammatory Diseases, Cancer, Autoimmune Disorders |

| JAK/STAT Pathway | Immune response, cell growth, hematopoiesis | Autoimmune Diseases, Cancer, Inflammatory Conditions |

Without initial data on the biological activity and cellular targets of this compound, it is not possible to specify which, if any, of these or other signaling pathways are affected by the compound.

Advanced Research Methodologies and Future Directions

Chemoinformatic and Computational Approaches in Eudistalbin A Research

Modern drug discovery heavily relies on computational tools to accelerate the identification and optimization of lead compounds. mdpi.com For this compound, chemoinformatic and computational approaches offer a powerful strategy to predict its properties, understand its mechanism of action, and design more potent and specific derivatives.

Molecular Docking and Target Identification: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, estimating the binding affinity. mdpi.comjscimedcentral.comresearchgate.net While specific molecular docking studies for this compound are not yet widely published, this in silico method is a logical next step in its development. sciencerepository.org By docking this compound against a library of known cancer-related proteins (such as kinases, topoisomerases, or apoptosis-regulating proteins), researchers could identify its most likely molecular targets. This approach has been successfully applied to other β-carboline alkaloids to predict their interactions with targets like DNA gyrase and various receptors. researchgate.netmdpi.com Such studies would provide a mechanistic hypothesis for its observed cytotoxicity, guiding further experimental validation.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. amazon.comnih.govwikipedia.orgresearchgate.net By synthesizing and testing a series of this compound derivatives, researchers can build a QSAR model. This model would help identify the key structural features (pharmacophores) responsible for its cytotoxic effects. For instance, it could reveal whether the bromine atom or specific substitutions on the β-carboline ring are critical for its activity. mdpi.com This knowledge is invaluable for designing new analogues with enhanced potency or reduced toxicity. nih.gov

ADMET Prediction: In silico tools can also predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. eurekaselect.commdpi.com Before committing to expensive and time-consuming in vivo studies, computational models can estimate the drug-likeness of this compound, its potential to cross cell membranes, and its likely metabolic fate. This predictive analysis helps to de-risk the development process by flagging potential liabilities early on. eurekaselect.commdpi.com

A summary of potential computational studies for this compound is presented below:

| Computational Method | Application to this compound | Potential Outcome |

| Molecular Docking | Virtual screening against cancer target libraries. | Identification of putative protein targets. |

| QSAR | Analysis of synthesized this compound analogues. | Elucidation of structure-activity relationships. |

| ADMET Prediction | In silico profiling of pharmacokinetic properties. | Early assessment of drug-likeness and potential toxicity. |

| Molecular Dynamics | Simulation of the this compound-target complex. | Assessment of binding stability and conformational changes. researchgate.net |

Strategies for Enhancing Production of this compound (e.g., Biosynthesis Engineering)

The supply of many marine natural products, including this compound, is often limited by the small quantities that can be isolated from their natural source. fudan.edu.cn Metabolic engineering and synthetic biology offer a sustainable and scalable alternative for production. tandfonline.comrsc.orgscispace.com

Elucidating the Biosynthetic Pathway: The first step towards enhancing production is to understand how this compound is naturally synthesized. β-carboline alkaloids are typically derived from the amino acid L-tryptophan. nih.govmdpi.comnih.gov The biosynthesis is thought to involve a Pictet-Spengler reaction between a tryptophan derivative and an aldehyde or pyruvate. nih.gov However, it has been suggested that this compound and its congener Eudistalbin B may derive from leucine (B10760876), which would represent an unusual biosynthetic pathway. nih.gov Identifying and characterizing the specific enzymes (e.g., methyltransferases, halogenases, oxidases) involved in the this compound pathway within Eudistoma album or its potential microbial symbionts is a critical research goal. nih.gov

Heterologous Expression and Metabolic Engineering: Once the biosynthetic genes are identified, they can be transferred into a microbial host, such as Escherichia coli or Saccharomyces cerevisiae, for heterologous expression. researchgate.netnih.gov This approach allows for the large-scale production of the compound in industrial fermenters. europa.eu Further optimization can be achieved through metabolic engineering, which involves modifying the host's metabolism to increase the supply of necessary precursors, such as tryptophan or leucine, and to divert metabolic flux towards the production of this compound. mdpi.comnih.govfrontiersin.org Strategies could include:

Overexpressing rate-limiting enzymes in the pathway. tandfonline.com

Blocking competing metabolic pathways that consume the precursors. tandfonline.com

Using transcription factor-based biosensors to dynamically control gene expression and balance cell growth with product synthesis. frontiersin.org

Enzymatic Synthesis: An alternative to whole-cell fermentation is cell-free enzymatic synthesis. This involves using the purified biosynthetic enzymes in vitro to convert precursors into this compound. This method allows for high purity and yield, as demonstrated in the enzymatic synthesis of marinacarbolines. tandfonline.com

Exploration of Undiscovered Biological Activities and Therapeutic Potential

While the initial discovery of this compound highlighted its cytotoxicity against KB human nasopharyngeal carcinoma cells, its full biological profile remains largely unexplored. researchgate.net Many marine alkaloids exhibit a wide range of pharmacological activities, and a comprehensive screening of this compound could reveal new therapeutic applications. nih.govmdpi.com

Broad-Spectrum Biological Screening: this compound should be tested against a diverse panel of biological targets to uncover new activities. Given that related β-carboline compounds and other eudistomins have shown antiviral, anti-inflammatory, antimicrobial, and neuroprotective properties, these are logical areas for investigation. researchgate.netwindows.netinnovationaljournals.comjapsonline.com For example, Eudistomin E, also from Eudistoma album, has demonstrated antiviral activity. windows.net Screening this compound against a panel of viruses (such as Herpes Simplex Virus or Human Adenovirus), bacteria, and fungi could identify new leads for infectious diseases. scispace.comjapsonline.com

Exploring New Cancer Indications: The initial cytotoxic data should be expanded by testing this compound against a broader panel of human cancer cell lines, such as those for breast, lung, and colon cancer. iiarjournals.org Furthermore, investigating its effect on cancer stem cells or in models of drug-resistant cancer could reveal significant therapeutic niches.

Synthesis of Analogs for Novel Activities: The synthesis of novel derivatives of this compound is a powerful strategy for exploring new biological functions. mdpi.com Chemical modifications to the β-carboline core could lead to analogues with entirely new or improved activities. For instance, the synthesis and biological evaluation of Eudistomins Y1–Y7 and their derivatives showed that simple chemical modifications could enhance their growth inhibitory activity against breast carcinoma cells. mdpi.com A similar approach could be applied to this compound to generate a library of compounds for broad biological screening. researchgate.net

Interdisciplinary Research Avenues for this compound Development

The successful translation of a marine natural product from initial discovery to a clinical drug requires a highly collaborative, interdisciplinary approach. innovationaljournals.comresearchgate.net The development of this compound would benefit immensely from the integration of expertise from multiple scientific fields.

A potential collaborative framework could include:

Marine Ecology and Microbiology: To study the tunicate Eudistoma album and its associated microbiome to understand the true producer of this compound and the ecological pressures that drive its production.

Natural Product Chemistry: To isolate and elucidate the structures of new Eudistalbin analogues from the natural source.

Computational Chemistry and Chemoinformatics: To perform in silico modeling, predict targets, and guide the design of new derivatives as described in section 6.1. researchgate.netmdpi.com

Synthetic Organic Chemistry: To develop efficient total synthesis routes for this compound and to create libraries of novel analogues for SAR studies. nih.govtandfonline.com

Synthetic Biology and Metabolic Engineering: To clone the biosynthetic pathway and develop a microbial chassis for sustainable, large-scale production. europa.eu

Pharmacology and Cell Biology: To conduct comprehensive biological screenings, validate predicted targets, and elucidate the mechanism of action at the molecular level.

Clinical Research: To eventually advance the most promising leads into preclinical and clinical trials, as has been done for other marine-derived agents through collaborative groups. researchgate.net

Such a synergistic approach, uniting academic and potentially industrial partners, would be the most effective strategy to overcome the challenges of marine drug development and fully realize the therapeutic potential of this compound. nih.govinnovationaljournals.com

Q & A

Q. How can researchers reconcile discrepancies in this compound’s reported solubility across studies?

Q. What steps ensure reproducibility in this compound’s chromatographic purification?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.